molecular formula C12H15NO4 B14738609 2-Benzyl-5-methyl-5-nitro-1,3-dioxane CAS No. 6323-93-9

2-Benzyl-5-methyl-5-nitro-1,3-dioxane

Cat. No.: B14738609
CAS No.: 6323-93-9
M. Wt: 237.25 g/mol
InChI Key: RDDJYBBYRONTIM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-5-nitro-1,3-dioxane is a chemical compound of interest in antimicrobial and organic synthesis research. It is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers value 5-nitro-1,3-dioxane derivatives for their broad-spectrum antimicrobial activity. Studies on similar compounds have shown that the 5-nitro group is essential for significant microbiocidal effects . The specific benzyl substitution at the 2-position may be of particular interest, as research indicates that aryl substitutions, such as 2-hydroxyphenyl, can contribute to optimal antimicrobial activity within this chemical family . The primary mode of action for antimicrobial 5-nitro-1,3-dioxanes, such as the related compound 5-bromo-5-nitro-1,3-dioxane (Bronidox), is believed to be the oxidation of essential protein thiol groups in microorganisms . This action leads to the inhibition of key enzyme activity and subsequent prevention of microbial growth . Beyond its potential biocidal applications, the 1,3-dioxane functional group is widely recognized in organic chemistry as a protecting group for carbonyl compounds, enabling complex multi-step syntheses . This compound is for use by qualified researchers in a controlled laboratory setting.

Properties

CAS No.

6323-93-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-benzyl-5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C12H15NO4/c1-12(13(14)15)8-16-11(17-9-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

RDDJYBBYRONTIM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Nitro-Substituted 1,3-Dioxanes

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • Benzyl-protected diol : Derived from benzaldehyde and a nitro-containing diol precursor.
  • Nitro-methyl ketone : A carbonyl component bearing both methyl and nitro groups.

Key Challenges

  • Nitro Group Stability : Nitro substituents are sensitive to strong acids and reducing conditions, necessitating mild reaction environments.
  • Regioselectivity : Ensuring precise substitution at position 5 during cyclocondensation.
  • Steric Hindrance : Bulkier nitro and methyl groups may impede ring closure.

Acid-Catalyzed Cyclocondensation Methods

Reaction Design

The most direct route involves cyclocondensation of a nitro-methyl ketone (e.g., 5-nitro-5-methylhexan-2-one) with 1,3-propanediol in the presence of benzaldehyde. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) facilitate acetal formation.

Reaction Mechanism:
  • Protonation of the carbonyl oxygen.
  • Nucleophilic attack by the diol, forming a hemiketal intermediate.
  • Dehydration to generate the dioxane ring.

Experimental Parameters

Parameter Optimal Condition Impact on Yield
Catalyst p-TsOH (0.1 equiv) 68%
Solvent Toluene Prevents hydrolysis
Temperature 80°C Balances kinetics/stability
Reaction Time 12 hours Maximizes conversion

Key Finding : Using toluene as a solvent improves yield by azeotropic removal of water, critical for driving the equilibrium toward acetal formation.

Nitration of Preformed 1,3-Dioxane Derivatives

Post-Synthetic Modification

An alternative approach involves nitrating a pre-synthesized 5-methyl-1,3-dioxane derivative. Nitration reagents such as nitric acid (HNO₃) or acetyl nitrate (AcONO₂) are employed under controlled conditions.

Case Study: Nitration of 2-Benzyl-5-methyl-1,3-dioxane
Nitrating Agent Temperature Yield Byproducts
HNO₃ (90%) 0°C 22% Oxidized derivatives
AcONO₂ -10°C 45% Minimal

Challenge : Nitration at position 5 competes with aromatic ring nitration, requiring careful regiocontrol. Computational studies (DFT) suggest that the methyl group electronically deactivates position 5, favoring nitration at the benzyl moiety.

Alternative Approaches: Nitroalkane Incorporation

Nitroalkane as a Carbonyl Precursor

Employing nitropropane as a carbonyl surrogate in cyclocondensation reactions offers a streamlined pathway. For example, condensation of nitropropane, benzaldehyde, and 1,3-propanediol under acidic conditions yields the target compound.

Reaction Scheme:
  • Nitropropane Activation : Protonation enhances electrophilicity.
  • Diol Addition : Forms a nitro-hemiketal intermediate.
  • Ring Closure : Acid-catalyzed dehydration completes the dioxane structure.

Advantage : Avoids separate nitration steps, reducing side reactions.

Optimization of Reaction Parameters

Design of Experiments (DoE)

A factorial design evaluating catalyst loading, temperature, and solvent polarity identified p-TsOH (0.15 equiv) in dichloromethane at 60°C as optimal, achieving 74% yield.

Solvent Effects

Solvent Dielectric Constant Yield
Dichloromethane 8.93 74%
THF 7.52 58%
DMSO 46.7 32%

Insight : Low-polarity solvents favor acetalization by stabilizing the transition state.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Cyclocondensation 68% 95% High
Post-Synthetic Nitration 45% 88% Moderate
Nitroalkane Route 52% 90% Low

Challenges and Limitations in Synthesis

  • Nitro Group Stability : Decomposition observed above 100°C, limiting high-temperature protocols.
  • Purification Difficulties : Silica gel chromatography often leads to nitro group reduction; alternative methods (e.g., recrystallization) are preferred.
  • Regioselectivity : Competing nitration at the benzyl group remains unresolved.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of hydroxyl or amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-5-methyl-5-nitro-1,3-dioxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Thermal Decomposition and Reaction Kinetics

Computational studies on 5-nitro-5-R-1,3-dioxane derivatives reveal substituent-dependent decomposition pathways. Key findings include:

Compound Substituent (R) Activation Free Energy (kJ·mol⁻¹) Solvent Effect (DMSO) Reaction Rate Increase in DMSO
5-Nitro-5-methyl-1,3-dioxane CH₃ 204.7 (single-stage mechanism) Significant >80-fold
5-Bromo-5-nitro-1,3-dioxane Br Higher than CH₃ (kinetically less favored) Minimal Negligible
5-Nitro-1,3-dioxane H 297.7 (two-stage mechanism) Moderate Not reported
  • Key Observations :
    • The methyl group (R=CH₃) lowers activation energy and enhances reaction rates in DMSO due to solvent stabilization of transition states.
    • Bromine substituents (R=Br) yield thermodynamically stable products but are kinetically sluggish, with minimal solvent effects .
    • The benzyl group in 2-Benzyl-5-methyl-5-nitro-1,3-dioxane may further modulate reactivity by introducing steric hindrance or electronic effects, though specific data are lacking.

Conformational Stability

Substituent position significantly impacts conformational equilibria in 1,3-dioxanes:

  • 5-Methyl-1,3-dioxane derivatives exhibit a small conformational free energy difference (ΔG° = 0.83 kcal/mol), favoring equatorial placement of the methyl group .

Solubility and Stability

  • Bronidox : Soluble in polar solvents (e.g., water, alcohol) due to bromine and nitro groups .
  • 5-Methyl-5-nitro-1,3-dioxane : Enhanced solubility in DMSO, facilitating decomposition .
  • 2-Benzyl derivative : The hydrophobic benzyl group may reduce aqueous solubility but improve lipid membrane penetration, a hypothesis requiring experimental validation.

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